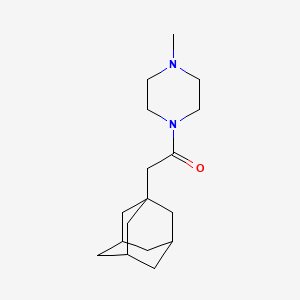![molecular formula C17H19N3O2S B5217981 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide](/img/structure/B5217981.png)
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide, commonly known as DMNPE-caged compound, is a photoactivatable chemical compound widely used in scientific research. DMNPE-caged compounds are used to study the mechanisms of cellular signaling, neurotransmitter release, and other biological processes.
Mécanisme D'action
DMNPE-caged compound is a photoactivatable compound. When exposed to light of a specific wavelength, DMNPE-caged compound undergoes a chemical reaction that releases the active compound. The released compound can then interact with its target protein or signaling pathway, leading to activation of the pathway.
Biochemical and Physiological Effects:
DMNPE-caged compound is a powerful tool for studying the biochemical and physiological effects of specific proteins or signaling pathways. By selectively activating these proteins or pathways, researchers can study their function and regulation in a controlled manner. This can lead to a better understanding of the underlying mechanisms of cellular signaling and other biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMNPE-caged compound is its selectivity. DMNPE-caged compounds can be designed to selectively activate specific proteins or signaling pathways, allowing for precise control over the experimental conditions. However, one limitation of DMNPE-caged compounds is their photoactivatable nature. This requires specialized equipment and experimental conditions, which can be a challenge for some labs.
Orientations Futures
There are many potential future directions for research involving DMNPE-caged compounds. One area of interest is the development of new caged compounds with improved selectivity and photoactivation properties. Another area of interest is the application of DMNPE-caged compounds in the study of disease mechanisms, such as cancer and neurodegenerative disorders. Overall, DMNPE-caged compounds are a valuable tool for scientific research, with many potential applications in the future.
Méthodes De Synthèse
DMNPE-caged compound is synthesized using a multi-step process. The first step involves the reaction of 2-naphthalenesulfonyl chloride with N-methyl-1,3-dimethyl-1H-pyrazole-4-carboxamide in the presence of a base to form N-(2-naphthalenesulfonyl)-N-methyl-1,3-dimethyl-1H-pyrazole-4-carboxamide. The second step involves the reaction of N-(2-naphthalenesulfonyl)-N-methyl-1,3-dimethyl-1H-pyrazole-4-carboxamide with sodium azide in the presence of a copper catalyst to form DMNPE-caged compound.
Applications De Recherche Scientifique
DMNPE-caged compound is widely used in scientific research to study the mechanisms of cellular signaling, neurotransmitter release, and other biological processes. DMNPE-caged compounds are used to selectively activate specific proteins or signaling pathways in living cells. This allows researchers to study the function and regulation of these proteins or pathways in a controlled manner.
Propriétés
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methylnaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-13-16(11-19(2)18-13)12-20(3)23(21,22)17-9-8-14-6-4-5-7-15(14)10-17/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJUKLHABUTJTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylnaphthalene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

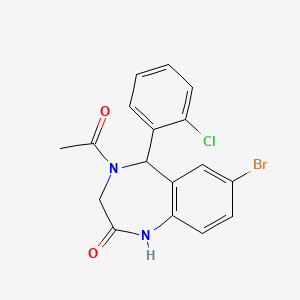

![5-methyl-4-[(2-nitrophenyl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5217933.png)
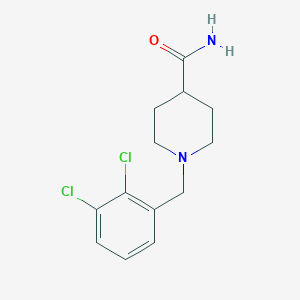
![3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5217939.png)
![1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine](/img/structure/B5217942.png)
![2-methoxy-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5217943.png)
![1-{4-[(4-methoxy-3-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}pyrrolidine](/img/structure/B5217951.png)
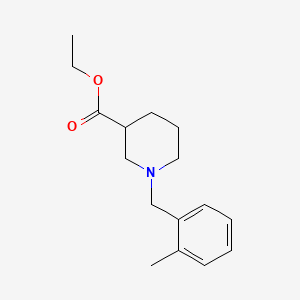
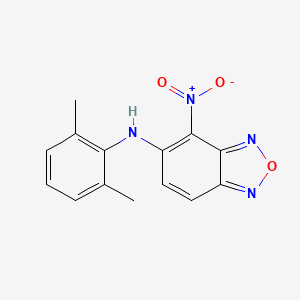
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5217968.png)
![2-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5217973.png)
![2-chloro-N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5217984.png)
